1,3-Bis(benzyloxy)-2-bromobenzene
Description
Properties
Molecular Formula |
C20H17BrO2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-bromo-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17BrO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
CQHJPLIJQIKRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Benzylation of Dihydroxybenzene Derivatives
The benzylation step to form 1,3-bis(benzyloxy)benzene derivatives is commonly performed by reacting the corresponding dihydroxybenzene (resorcinol or substituted resorcinol) with benzyl halides (usually benzyl bromide) in the presence of a base.
-
- Base: Potassium carbonate (K2CO3) is widely used as the base to deprotonate the hydroxyl groups.
- Solvent: Aprotic solvents such as 1,2-dichloroethane or acetone, sometimes in a biphasic system with water.
- Catalyst: Tetrabutylammonium hydrogen sulfate has been reported to facilitate the reaction.
- Temperature: Reflux conditions under nitrogen atmosphere for 18 hours or more to ensure complete benzylation.
Reaction :
$$
\text{1,3-dihydroxybenzene} + 2 \text{ benzyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{1,2-dichloroethane, reflux}} \text{1,3-Bis(benzyloxy)benzene} + 2 \text{KBr}
$$Yield : Yields for benzylation reactions are generally high, often above 80%, depending on the substrate and conditions used.
Bromination at the 2-Position
Following benzylation, selective bromination at the 2-position (ortho to one benzyloxy group) is achieved by electrophilic aromatic substitution using brominating agents.
-
- Bromine or N-bromosuccinimide (NBS) as brominating agents.
- Solvent: Dichloromethane or chloroform.
- Temperature: Usually maintained at 0 °C to room temperature to control selectivity.
- Catalyst or additive: Sometimes Lewis acids such as aluminum chloride (AlCl3) are used to enhance regioselectivity.
Reaction :
$$
\text{1,3-Bis(benzyloxy)benzene} + \text{Br}2 \xrightarrow[\text{AlCl}3]{\text{CH}2\text{Cl}2, 0^\circ C} \text{this compound}
$$Notes : Careful control of stoichiometry and temperature is crucial to avoid polybromination or substitution at undesired positions.
Representative Experimental Procedure
Based on literature data, a typical synthesis might proceed as follows:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Dihydroxybenzene, benzyl bromide (2 equiv), K2CO3 (4.5 equiv), tetrabutylammonium hydrogen sulfate (0.05 equiv), 1,2-dichloroethane/water (1:1), reflux under N2, 18 h | Benzylation of hydroxyl groups to form 1,3-bis(benzyloxy)benzene | ~80-90 |
| 2 | 1,3-Bis(benzyloxy)benzene, bromine or NBS, AlCl3 (catalytic), CH2Cl2, 0 °C to RT | Electrophilic aromatic bromination at 2-position | ~70-85 |
Analytical and Purification Methods
- Purification : The crude product after benzylation is typically purified by washing with aqueous sodium bicarbonate, drying over magnesium sulfate, and recrystallization from methanol or ethyl acetate/hexane mixtures.
- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) is used to confirm the substitution pattern and purity.
- Melting Point : Reported melting points for related bis(benzyloxy) derivatives range around 160-165 °C, confirming the crystalline nature of the product.
- Chromatography : Flash chromatography on silica gel with ethyl acetate/hexane mixtures is commonly employed for purification.
Summary Table of Key Reaction Parameters
| Parameter | Benzylation Step | Bromination Step |
|---|---|---|
| Starting Material | 1,3-Dihydroxybenzene | 1,3-Bis(benzyloxy)benzene |
| Reagents | Benzyl bromide, K2CO3, tetrabutylammonium salt | Bromine or NBS, AlCl3 (catalyst) |
| Solvent | 1,2-Dichloroethane / water (1:1) | Dichloromethane or chloroform |
| Temperature | Reflux (~80-90 °C) | 0 °C to room temperature |
| Reaction Time | 18 hours | 1-3 hours |
| Yield | 80-90% | 70-85% |
| Purification | Aqueous wash, drying, recrystallization | Chromatography, recrystallization |
| Characterization | ^1H-NMR, ^13C-NMR, melting point | ^1H-NMR, ^13C-NMR, melting point |
Additional Notes and Considerations
- The benzylation step is highly dependent on the base and solvent system, with potassium carbonate and biphasic solvent systems providing efficient and clean conversions.
- Bromination selectivity can be influenced by the electronic effects of the benzyloxy substituents; thus, reaction conditions should be optimized to prevent overbromination.
- Alternative methods may involve protection-deprotection strategies if other functional groups are present.
- Safety precautions must be observed when handling bromine and benzyl bromide due to their corrosive and toxic nature.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy groups to benzyl alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-bis(benzyloxy)benzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 1,3-bis(benzyloxy)benzaldehyde or 1,3-bis(benzyloxy)benzoic acid.
Reduction: Formation of 1,3-bis(benzyloxy)benzene or 1,3-bis(benzyloxy)benzyl alcohol.
Scientific Research Applications
1,3-Bis(benzyloxy)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Used as a ligand or precursor in the development of catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 1,3-bis(benzyloxy)-2-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the benzyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy groups can undergo oxidation or reduction. The molecular targets and
Biological Activity
1,3-Bis(benzyloxy)-2-bromobenzene is a synthetic organic compound that has garnered attention for its potential biological activities. The compound's structural features, including the presence of bromine and benzyloxy groups, suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
This compound has the molecular formula and a molecular weight of approximately 373.25 g/mol. Its structure consists of two benzyloxy groups attached to a brominated benzene ring, which may influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.25 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not reported |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, research on related compounds such as 1,3-bis(aryloxy)propan-2-amines demonstrated significant antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 2.5 to 10 µg/ml (5.99–28.58 µM) . This suggests that this compound may possess similar antimicrobial properties due to its structural analogies.
Anticancer Potential
The anticancer activity of derivatives related to this compound has also been explored. For example, wogonin derivatives have been shown to inhibit CDK9 activity and exhibit cytotoxic effects against various cancer cell lines . This indicates a potential pathway for further investigation into the anticancer properties of this compound and its derivatives.
Study on Antibacterial Activity
In a study focusing on synthetic derivatives of benzoxazoles and their antibacterial activities, several compounds were evaluated for their effectiveness against resistant bacterial strains. The findings highlighted that certain structural modifications could enhance antibacterial efficacy . Although not directly studying this compound, these results underscore the importance of structure-activity relationships in developing new antimicrobial agents.
Evaluation of Quorum Sensing Inhibitors
Research evaluating QSIs demonstrated that specific benzoxazole derivatives significantly reduced biofilm formation and elastase production in Pseudomonas aeruginosa. These findings suggest that compounds with similar structural motifs to this compound could be explored for their ability to disrupt bacterial communication pathways .
Comparison with Similar Compounds
Substituent Position and Reactivity
The positional arrangement of substituents significantly influences reactivity and applications. Key comparisons include:
Key Observations :
- Steric and Electronic Effects : The 1,3-substitution pattern in the target compound creates moderate steric hindrance compared to 1,2-substituted analogs . The bromine atom’s position (meta to benzyloxy groups) may reduce direct electronic conjugation, favoring nucleophilic substitution or cross-coupling reactions.
- Functional Group Synergy: Compounds like 2-(Benzyloxy)-1-bromo-3-nitrobenzene exhibit enhanced reactivity due to nitro group electron withdrawal, whereas the target compound’s bromine is more nucleofugal in non-polar environments .
Insights :
- Base and Solvent Selection : Strong bases like Cs₂CO₃ in polar aprotic solvents (DMF) are common for benzylation , while K₂CO₃ in acetone suffices for less hindered substrates .
- Chromatography vs. Recrystallization : Bulky or liquid products (e.g., yellow oils in ) require chromatography, whereas crystalline derivatives (e.g., ) are recrystallized.
Q & A
Q. What are the primary synthetic routes for 1,3-bis(benzyloxy)-2-bromobenzene, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential benzylation and bromination. A common approach involves:
- Step 1 : Benzylation of 1,3-dihydroxybenzene using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 1,3-bis(benzyloxy)benzene .
- Step 2 : Regioselective bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or Lewis acid catalysis (e.g., FeCl₃) . Key Variables : Reaction temperature (60–80°C for bromination), solvent polarity (acetonitrile vs. CCl₄), and stoichiometry (1.1–1.3 equiv. NBS) critically affect regioselectivity and yield (reported 65–85%) .
Q. How can researchers confirm the regiochemical assignment of bromine in this compound?
Methodological Approach :
- NMR Spectroscopy : H NMR shows deshielding of the aromatic proton adjacent to bromine (δ ~7.5 ppm). NOE experiments can confirm spatial proximity of substituents .
- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, though limited by crystallinity challenges in bulky benzyloxy derivatives .
- Computational Validation : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data .
Advanced Research Questions
Q. What are the challenges in achieving regioselective functionalization of this compound for complex molecule synthesis?
The electron-donating benzyloxy groups direct electrophilic substitution to the 4- and 6-positions, competing with the bromine’s steric and electronic effects. Contradictions arise in:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires precise Pd catalyst selection (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to avoid debenzylation .
- Nucleophilic Aromatic Substitution : Limited reactivity due to electron-rich aromatic ring; harsh conditions (e.g., NH₃ at 150°C) may degrade benzyl ethers . Resolution : Use directing groups (e.g., temporary silyl protection) or transition-metal-catalyzed C–H activation to override inherent regioselectivity .
Q. How do computational models explain the electronic effects of benzyloxy and bromine substituents in this compound?
DFT/Molecular Orbital Analysis :
- Benzyloxy groups increase electron density at the 4- and 6-positions (HOMO localization), while bromine’s inductive effect withdraws electrons from the 2-position.
- Reactivity Prediction : Fukui indices () identify the 4-position as most nucleophilic, aligning with observed nitration and iodination patterns . Table 1 : Calculated vs. Experimental Reactivity Parameters
| Position | Fukui Index () | Observed Reactivity |
|---|---|---|
| 2 | 0.12 | Low (Br substitution) |
| 4 | 0.68 | High (Electrophilic attack) |
| 6 | 0.54 | Moderate |
Q. What contradictory data exist regarding the stability of this compound under acidic or reductive conditions?
- Acidic Conditions : Conflicting reports on debenzylation: Some studies note stability in dilute HCl/MeOH (pH > 3), while others report partial cleavage in TFA at 0°C .
- Reductive Conditions : Hydrogenolysis (H₂/Pd-C) removes benzyl groups but may reduce bromine to a C–H bond if excess catalyst is used . Mitigation : Use scavengers (e.g., ethylenediamine) during hydrogenolysis or alternative protecting groups (e.g., p-methoxybenzyl) for acid-sensitive applications .
Methodological Guidance
Q. How can researchers optimize the purification of this compound from byproducts?
- Chromatography : Silica gel column chromatography with hexane/EtOAc (8:1) resolves brominated products from dibenzylated byproducts.
- Recrystallization : Use ethanol/water mixtures (3:1) at −20°C to isolate high-purity crystals (mp 92–94°C) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) for analytical purity checks (>98%) .
Q. What spectroscopic techniques are most effective for monitoring reactions involving this compound?
- In Situ IR : Track bromine incorporation via C–Br stretch (~560 cm⁻¹) and benzyloxy C–O vibrations (~1250 cm⁻¹) .
- LC-MS : Electrospray ionization (ESI+) detects molecular ion [M+H]⁺ at m/z 403.1 and fragments (e.g., loss of benzyl groups, m/z 245.0) .
Applications in Advanced Research
Q. How is this compound utilized in the synthesis of bioactive natural products?
- Pestalachloride Analogues : Serves as a key intermediate in the total synthesis of chlorinated natural products via Suzuki coupling and oxidative cyclization .
- Antiviral Agents : Derivatives with modified benzyloxy groups show inhibitory activity against RNA viruses (IC₅₀ ~2.5 µM in cell-based assays) .
Table 2 : Representative Derivatives and Bioactivity
| Derivative | Biological Activity | Reference |
|---|---|---|
| 3,5-Bis(benzyloxy)-2-bromo-6-allylbenzaldehyde | Antifungal (C. albicans MIC 8 µg/mL) | |
| 2-Bromo-1,3-bis(4-nitrobenzyloxy)benzene | Kinase inhibition (IC₅₀ 0.7 µM) |
Contradictions and Open Questions
- Regioselectivity in Cross-Coupling : Conflicting yields (40–75%) reported for Buchwald-Hartwig amination, likely due to variable catalyst loading and solvent effects .
- Stability in Protic Solvents : Discrepancies in shelf-life studies (3–6 months at 4°C) suggest batch-dependent degradation; recommend argon storage with molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
